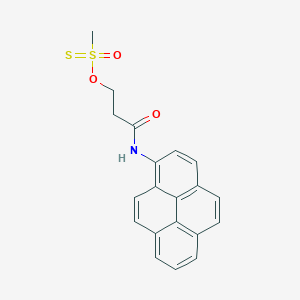

D-半乳呋喃糖,五苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-Galactofuranose is a rare form of the well-known galactose sugar . It is the five-membered ring form of galactose and is widely distributed among several branches of the eukaryotic kingdom . It is a component of polysaccharides and glycoconjugates .

Synthesis Analysis

The synthesis of D-Galactofuranose involves several enzymes. For instance, a strain identified as a Streptomyces species exhibits Gal f -ase activity for 4-nitrophenyl β-D-galactofuranoside (pNP-β-D-Galf) in culture supernatants . Three out of four candidates displayed the activity of not only Gal f -ase but also α-L-arabinofuranosidase (Ara f -ase), whereas the other one showed only the Gal f -ase activity .Molecular Structure Analysis

D-Galactofuranose has a molecular formula of CHO with an average mass of 180.156 Da and a monoisotopic mass of 180.063385 Da . It exists in a cyclic hemiacetal form and occupies either the most sterically and thermodynamically favored six-membered pyranosyl or five-membered furanosyl forms .Chemical Reactions Analysis

The interconversion between the cyclic forms of D-galactose takes place through an acyclic form . The phenomenon known as mutarotation explains what happens at the molecular level during this process .Physical And Chemical Properties Analysis

D-Galactofuranose has a molecular formula of CHO with an average mass of 180.156 Da and a monoisotopic mass of 180.063385 Da . It exists in both pyranose and furanose configurations .科学研究应用

β-D-半乳呋喃糖苷酶抑制剂

Marino 等人 (1998) 合成了烷基、苄基和芳基 1-硫代-β-D-半乳呋喃糖苷,包括 D-半乳呋喃糖,五苯甲酸酯的衍生物,作为潜在的 β-D-半乳呋喃糖苷酶抑制剂。这些化合物对于寄生虫糖缀合物很重要,可以用作化学治疗靶点 (Marino 等人,1998).

苯甲酰基化己醛糖的 NMR 光谱学

D'Accorso 等人 (1983) 报告了各种己醛糖的全苯甲酸酯的质子和 C-13 核磁共振光谱,包括 D-半乳呋喃糖,五苯甲酸酯。这项研究对于理解这些糖衍生物的结构和电子性质至关重要 (D'Accorso 等人,1983).

半乳呋喃糖二糖的合成

Marino 等人 (1989) 使用 D-半乳呋喃糖,五苯甲酸酯合成了半乳呋喃糖二糖。这项研究对于理解生物相关二糖的化学合成具有重要意义 (Marino 等人,1989).

苄基 β-D-半乳呋喃糖苷的合成

2006 年,Mariño 等人描述了从 1,2,3,5,6-五-O-苯甲酰基-α,β-D-半乳呋喃糖高效合成苄基 β-D-半乳呋喃糖苷,展示了 D-半乳呋喃糖,五苯甲酸酯在制备用于进一步合成应用的中间分子的效用 (Mariño 等人,2006).

半乳呋喃糖基核苷类似物

Marino 等人 (2001) 通过向源自 D-半乳呋喃糖,五苯甲酸酯的全苯甲酰基 β-D-半乳呋喃糖基异硫氰酸酯中添加亲核试剂,制备了 β-D-半乳呋喃糖基核苷类似物。这些化合物被测试为 β-D-半乳呋喃糖苷酶抑制剂 (Marino 等人,2001).

安全和危害

未来方向

The enzymes responsible for the biosynthesis of D-Galactofuranose are interesting targets due to its occurrence in numerous pathogenic micro-organisms . Therefore, understanding the enzymatic degradation of these polysaccharides is of great interest . This could inform clinical treatments against fungal pathogens and may lead to the design of inhibitors

属性

IUPAC Name |

[2-benzoyloxy-3-(3,4,5-tribenzoyloxyoxolan-2-yl)propyl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H34O11/c43-37(28-16-6-1-7-17-28)48-27-33(49-38(44)29-18-8-2-9-19-29)26-34-35(51-39(45)30-20-10-3-11-21-30)36(52-40(46)31-22-12-4-13-23-31)42(50-34)53-41(47)32-24-14-5-15-25-32/h1-25,33-36,42H,26-27H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTYQCZVFYKBHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(CC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H34O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Galactofuranose, pentabenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)